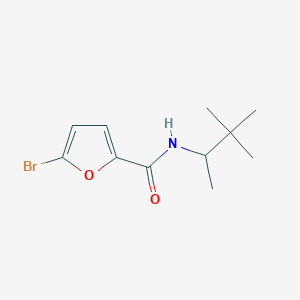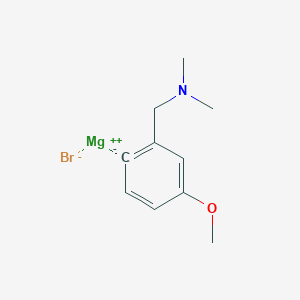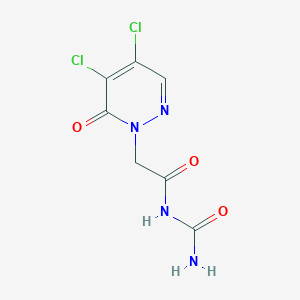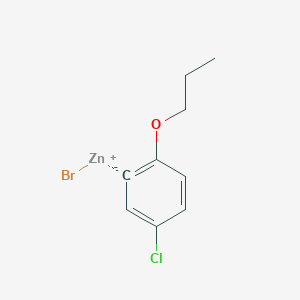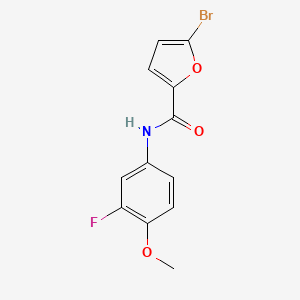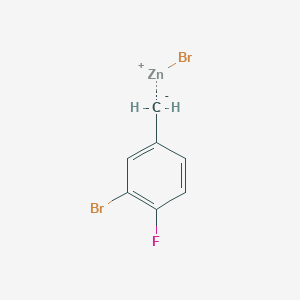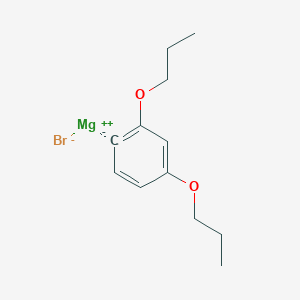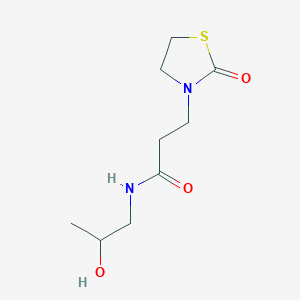
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol is a heterocyclic organic molecule It features a pyrimidine ring fused with a dihydropyran ring and a methanol group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyran moiety and finally the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)ethanol
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)propane
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)butane
Uniqueness
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[2-(3,6-dihydro-2H-pyran-4-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-9-1-4-11-10(12-9)8-2-5-14-6-3-8/h1-2,4,13H,3,5-7H2 |
InChI Key |
JOPROMSBYZTXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2=NC=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


